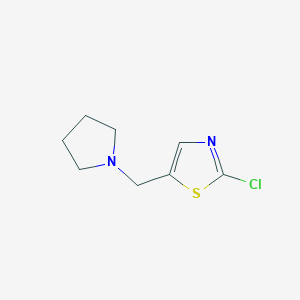

2-Chloro-5-(pyrrolidin-1-ylmethyl)-1,3-thiazole

Übersicht

Beschreibung

2-Chloro-5-(pyrrolidin-1-ylmethyl)-1,3-thiazole is a useful research compound. Its molecular formula is C8H11ClN2S and its molecular weight is 202.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-Chloro-5-(pyrrolidin-1-ylmethyl)-1,3-thiazole is a compound belonging to the thiazole family, known for its diverse biological activities. Thiazoles have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and anticonvulsant effects. This article provides a detailed overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a thiazole ring substituted with a chloromethyl group and a pyrrolidine moiety. This unique structure contributes to its biological activity.

Antimicrobial Activity

Thiazole derivatives have shown significant antimicrobial properties. Studies indicate that compounds with thiazole rings exhibit activity against various pathogens. For instance, derivatives have been tested against Candida albicans and Aspergillus niger, demonstrating minimum inhibitory concentrations (MIC) in the range of 3.92–4.23 mM . The presence of electron-withdrawing groups enhances the antimicrobial efficacy of these compounds.

Anticancer Activity

Research has highlighted the potential of thiazole derivatives as anticancer agents. In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer). The compound's IC50 values suggest significant potency, with some analogues outperforming established chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | < 30 |

| Other Thiazole Derivatives | HepG-2 | < 25 |

| Doxorubicin | MCF-7 | 40 |

Anticonvulsant Activity

The anticonvulsant potential of thiazoles has been documented in several studies. For instance, related compounds have shown protective effects in seizure models with effective doses (ED50) significantly lower than those required for toxicity (TD50), indicating a favorable safety profile . The structure–activity relationship (SAR) analysis suggests that the pyrrolidine ring enhances anticonvulsant activity.

Case Studies

A notable case study involved the synthesis and evaluation of various thiazole derivatives for their anticonvulsant properties. One derivative exhibited an ED50 of 18.4 mg/kg in the PTZ seizure model, demonstrating its potential as a therapeutic agent . Another study reported that structural modifications significantly influenced the activity profile, emphasizing the importance of specific substituents on the thiazole ring.

The mechanisms underlying the biological activities of thiazoles are multifaceted:

- Antimicrobial Action : Thiazoles may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

- Anticancer Mechanisms : These compounds can induce apoptosis in cancer cells through various pathways, including inhibition of Bcl-2 proteins and modulation of cell cycle regulators .

- Anticonvulsant Effects : The exact mechanism is still under investigation but may involve modulation of neurotransmitter systems or ion channels involved in neuronal excitability .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-Chloro-5-(pyrrolidin-1-ylmethyl)-1,3-thiazole exhibit significant antimicrobial properties. Thiazole derivatives have been shown to be effective against various bacterial strains, indicating potential for development as antimicrobial agents .

Anticancer Properties

Studies have demonstrated that thiazole-containing compounds possess anticancer activity. For instance, derivatives of thiazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A notable study reported that certain thiazole derivatives displayed IC50 values in the low micromolar range against human cancer cells, suggesting potent anticancer activity .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Research has shown that thiazole derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Agricultural Applications

Thiazole compounds are also explored in agricultural settings as potential pesticides and herbicides due to their biological activity. Their ability to interact with microbial systems makes them suitable for developing agrochemicals aimed at controlling plant pathogens and pests.

Case Study 1: Antimicrobial Activity

A series of thiazole derivatives were synthesized and tested against common pathogens such as Escherichia coli. The results indicated that several derivatives exhibited significant antibacterial activity, supporting their potential use as antimicrobial agents .

Case Study 2: Anticancer Activity

A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines such as HeLa and MCF-7. The findings revealed that these compounds induced apoptosis in cancer cells, demonstrating their potential as anticancer therapeutics .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at position 2 of the thiazole ring undergoes nucleophilic substitution under mild conditions. This reactivity is critical for synthesizing derivatives with varied biological and chemical applications.

Key Findings :

-

The pyrrolidine side chain remains intact during substitution due to its steric protection and electronic stability.

-

Reactions proceed via an SNAr mechanism, accelerated by the electron-withdrawing thiazole ring .

Electrophilic Aromatic Substitution

The thiazole ring participates in electrophilic substitution, primarily at position 4, due to the directing effects of the chlorine and pyrrolidine groups.

Key Findings :

-

Nitration requires low temperatures to avoid ring decomposition .

-

The pyrrolidin-1-ylmethyl group exhibits moderate electron-donating effects, influencing regioselectivity.

Cross-Coupling Reactions

The chlorine atom enables palladium-catalyzed cross-coupling reactions, facilitating the synthesis of biaryl and alkyl-aryl derivatives.

Key Findings :

-

The pyrrolidine nitrogen may coordinate with palladium, enhancing catalytic efficiency .

-

Steric hindrance from the pyrrolidin-1-ylmethyl group limits coupling at position 5.

Functionalization of the Pyrrolidine Moiety

The pyrrolidine ring undergoes modifications, including oxidation and alkylation, without disrupting the thiazole core.

Key Findings :

-

N-Oxidation enhances water solubility while preserving thiazole reactivity .

-

Reductive amination tolerates aromatic and aliphatic aldehydes.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles through intramolecular cyclization.

Key Findings :

Eigenschaften

IUPAC Name |

2-chloro-5-(pyrrolidin-1-ylmethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2S/c9-8-10-5-7(12-8)6-11-3-1-2-4-11/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNFBNJEISDLGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CN=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.